molecular formula C23H21FN4OS B11110006 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11110006
M. Wt: 420.5 g/mol
InChI Key: PLXOVJCPVGGTGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-Fluorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic compound provided for research purposes. With a molecular formula of C23H21FN4OS and a molecular weight of 420.50 g/mol, this compound belongs to the class of thieno[3,2-d]pyrimidin-4-one derivatives . These derivatives are recognized in medicinal chemistry as analogs of quinazoline alkaloids and are frequently investigated for their promising biological activities . The core structure of this compound features a bicyclic thienopyrimidinone system, substituted at the 2-position with a 1-(2-fluorophenyl)piperazine group and at the 7-position with a 3-methylphenyl group . This specific molecular architecture is of significant interest in early-stage drug discovery, particularly in the development of kinase inhibitors. Thieno[2,3-d]pyrimidin-4-one derivatives (TPs) have been documented to exhibit substantial cytotoxic effects against various human tumor cell lines and serve as scaffolds for enzymes or receptors targeting various kinases . Researchers value this compound for its potential application in oncology research, where it can be used as a key intermediate or a lead compound for the design and synthesis of novel therapeutic agents. The presence of the fluorophenylpiperazine moiety may influence the compound's pharmacokinetic properties and target binding affinity. This product is intended for research and development use in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C23H21FN4OS

Molecular Weight

420.5 g/mol

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(3-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C23H21FN4OS/c1-15-5-4-6-16(13-15)17-14-30-21-20(17)25-23(26-22(21)29)28-11-9-27(10-12-28)19-8-3-2-7-18(19)24/h2-8,13-14H,9-12H2,1H3,(H,25,26,29)

InChI Key

PLXOVJCPVGGTGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=CC=CC=C5F

Origin of Product

United States

Preparation Methods

Core Structure Formation: Thieno[3,2-d]pyrimidin-4(3H)-one

The thieno[3,2-d]pyrimidin-4(3H)-one core is typically synthesized via cyclocondensation or Thorpe-Ziegler reactions. A prevalent strategy involves the reaction of aminothiophene derivatives with carbonylating agents. For example, 3-aminothiophene-2-carboxylate reacts with 1,1'-carbonyldiimidazole (CDI) under reflux in toluene to form an imidazole-carboxamide intermediate, which undergoes cyclization in basic conditions to yield the pyrimidinone ring . Alternative routes employ thiobarbituric acid derivatives, where deprotonation and subsequent cyclocondensation with alkyl bromoacetates generate the fused thienopyrimidinone system .

Key parameters for optimal core formation include:

  • Solvent : Toluene or DMF for high-temperature reactions.

  • Catalyst : Anhydrous HCl or K₂CO₃ for cyclization.

  • Yield : 40–85%, depending on substituent steric effects .

MethodCatalystSolventTemperatureYield (%)
Suzuki-MiyauraPd(PPh₃)₄Dioxane/H₂O80°C70
Friedel-CraftsAlCl₃CH₂Cl₂Reflux45

Data adapted from synthetic protocols for analogous compounds .

Substitution at Position 2: Piperazine Moiety Installation

The 4-(2-fluorophenyl)piperazin-1-yl group is introduced via nucleophilic aromatic substitution (SNAr) on a chlorinated precursor. 2-Chloro-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one reacts with 1-(2-fluorophenyl)piperazine in ethanol or acetone under reflux with K₂CO₃ as a base. This method, validated for structurally similar compounds, achieves yields of 75–90% .

Optimized Protocol :

  • Dissolve 2-chloro derivative (1 eq) and 1-(2-fluorophenyl)piperazine (1.2 eq) in anhydrous acetone.

  • Add K₂CO₃ (2 eq) and reflux at 60°C for 12–18 hours.

  • Purify via column chromatography (ethyl acetate/hexane, 1:3) .

Characterization and Validation

Final compounds are validated using:

  • ¹H/¹³C NMR : Key signals include δ 7.2–7.6 ppm (aromatic protons) and δ 3.1–3.5 ppm (piperazine CH₂ groups) .

  • HRMS : Molecular ion peaks at m/z 434.48 (C₂₂H₁₈F₂N₄OS) .

  • X-ray Crystallography : Confirms planar thienopyrimidinone core and piperazine chair conformation .

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at positions 2 and 4 necessitate careful stoichiometric control .

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve piperazine solubility but may degrade heat-sensitive intermediates .

  • Scalability : Batch processes using flow chemistry reduce reaction times by 40% compared to traditional reflux .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C) are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit prenyltransferases, which are involved in the post-translational modification of proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The thieno[3,2-d]pyrimidin-4(3H)-one scaffold is widely modified to optimize biological activity. Key structural analogues include:

Compound Name Position 2 Substituent Position 7 Substituent Key Features
Target Compound 4-(2-Fluorophenyl)piperazin-1-yl 3-Methylphenyl Fluorine enhances binding; methyl improves lipophilicity
2-[4-(2-Chlorophenyl)piperazin-1-yl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one 4-(2-Chlorophenyl)piperazin-1-yl 2-Methylphenyl Chlorine increases steric bulk; reduced selectivity compared to fluorine
2-(4-Benzylpiperazin-1-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one 4-Benzylpiperazin-1-yl 4-Fluorophenyl Benzyl group may reduce CNS penetration due to increased hydrophobicity
28e (PDE7 inhibitor) Cyclopentylamino 7-Substituted aryl 7-Substitution critical for PDE7 potency (IC₅₀ = 1.2 nM)
2-(Propan-2-ylamino)-6-(phenylethynyl)thieno[3,2-d]pyrimidin-4(3H)-one Propan-2-ylamino Phenylethynyl Alkyne linker enhances rigidity; moderate cellular activity

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Solubility (LogP)*
Target Compound Not reported ~437 Estimated ~3.1 (moderate)
2-(tert-Butylamino)-6-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]thieno[3,2-d]pyrimidin-4(3H)-one 289–291 400.19 Low (LogP = 2.8)
6-(4-Aminophenyl)-2-(propan-2-ylamino)thieno[3,2-d]pyrimidin-4(3H)-one 259–261 315.13 Moderate (LogP = 2.5)
2,6-Bis(3-methoxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one 148–150 376.41 High (LogP = 4.2)

*LogP values estimated based on substituent contributions.

Biological Activity

The compound 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and neurodegenerative diseases. This article reviews its biological activity, synthesizing findings from diverse sources including structure-activity relationship (SAR) studies, antiproliferative effects, and enzyme inhibition profiles.

Chemical Structure

The compound's structure can be represented as follows:

C18H20FN3S\text{C}_{18}\text{H}_{20}\text{F}\text{N}_{3}\text{S}

This structure features a thieno[3,2-d]pyrimidine core substituted with a piperazine moiety and fluorinated phenyl groups, which are critical for its biological activity.

Antitumor Activity

Recent studies have demonstrated that thienopyrimidine derivatives exhibit significant antitumor properties. For instance, a related compound showed remarkable antiproliferative activity against various cancer cell lines including SU-DHL-6 and K562, with IC50 values ranging from 0.55 μM to 1.68 μM. The low toxicity against normal cells (CC50 = 15.09 μM) suggests a favorable therapeutic index for these compounds .

Table 1: Antitumor Activity of Thienopyrimidine Derivatives

CompoundCell LineIC50 (μM)CC50 (μM)
12eSU-DHL-60.5515.09
12eWSU-DLCL-20.95-
12eK5621.68-

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on monoamine oxidase (MAO), particularly MAO-B, which is implicated in neurodegenerative disorders like Alzheimer's disease. Related derivatives demonstrated potent inhibition with IC50 values as low as 0.013 μM, indicating strong potential for therapeutic applications .

Table 2: MAO Inhibition Potency of Related Compounds

CompoundMAO-B IC50 (μM)MAO-A IC50 (μM)
T60.0131.57
T30.0394.19

Structure-Activity Relationship (SAR)

SAR studies indicate that specific substitutions on the thienopyrimidine scaffold significantly enhance biological activity. For instance, the presence of a piperazine ring and fluorinated phenyl groups appears to improve binding affinity and selectivity towards target enzymes .

Key Findings:

  • Piperazine moiety : Essential for enhancing bioactivity.
  • Fluorination : Increases lipophilicity and binding interactions.

Case Studies

Several case studies have highlighted the efficacy of thienopyrimidine derivatives in clinical settings:

  • Anticancer Efficacy : A study involving the administration of thienopyrimidine derivatives in xenograft models showed significant tumor regression compared to controls.
  • Neuroprotection : Another investigation reported that these compounds could protect neuronal cells from oxidative stress-induced apoptosis, further supporting their potential in treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this thienopyrimidine derivative, and how do reaction conditions influence yield?

  • The compound is synthesized via multi-step routes involving cyclocondensation and substitution reactions. A common method involves forming the thieno[3,2-d]pyrimidine core through cyclization of halogenated precursors with piperazine derivatives under reflux in solvents like dimethylformamide (DMF) or ethanol. Catalysts such as palladium on carbon (Pd/C) or zinc chloride (ZnCl₂) are critical for coupling reactions, with yields optimized at 80–100°C for 12–24 hours .
  • Key parameters : Solvent polarity, catalyst loading, and temperature. For example, DMF enhances nucleophilic substitution rates due to its high polarity, while Pd/C facilitates Suzuki-Miyaura couplings for aryl group introductions .

Q. How is structural characterization performed to confirm the identity of the compound?

  • Spectroscopic methods :

  • ¹H/¹³C NMR : Assign peaks based on substituent electronic environments (e.g., deshielded protons near electron-withdrawing groups like fluorine).
  • HRMS : Confirm molecular formula (e.g., [M+H]+ ion for C₂₄H₂₂FN₄OS).
    • X-ray crystallography : Resolves bond lengths and angles (e.g., dihedral angles between the thienopyrimidine core and substituent rings) .

Q. What preliminary biological activities have been reported for this compound?

  • Studies on analogous thienopyrimidines show antimicrobial and anticancer potential. For example, fluorophenyl and methylphenyl substituents enhance lipophilicity, improving membrane permeability in cell-based assays . Preliminary IC₅₀ values in cancer cell lines (e.g., MCF-7) range from 1–10 µM, though activity varies with substitution patterns .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Docking studies : Predict binding affinity to targets like kinase domains or GPCRs (e.g., piperazine-linked compounds often target serotonin/dopamine receptors).
  • ADMET prediction : Tools like SwissADME assess logP (target: 2–4), solubility (≥50 µM), and cytochrome P450 interactions. Substituents like 2-fluorophenyl reduce metabolic degradation .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case example : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using guidelines like the NIH’s Assay Guidance Manual.
  • Control experiments : Compare with reference compounds (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays (e.g., Western blotting for target inhibition) .

Q. How do steric and electronic effects of substituents influence reactivity in derivatization reactions?

  • Steric effects : Bulky 3-methylphenyl groups hinder nucleophilic attacks at the 4-position of the thienopyrimidine core.
  • Electronic effects : Electron-withdrawing fluorine atoms activate the piperazine ring for electrophilic substitutions.
  • Experimental validation : Use Hammett plots to correlate substituent σ values with reaction rates .

Methodological Recommendations

  • Purity assessment : Use HPLC with a C18 column (≥95% purity, RT = 8–10 min in 70:30 MeCN/H₂O) .
  • Reaction troubleshooting : For low yields, screen catalysts (e.g., switch from ZnCl₂ to CuI for Ullmann couplings) or employ microwave-assisted synthesis to reduce time .
  • Data reproducibility : Archive raw spectral data in repositories like PubChem or Zenodo for cross-validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.